molecular formula C12H11ClN2O4 B2791467 5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 75853-76-8

5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2791467
CAS RN: 75853-76-8
M. Wt: 282.68
InChI Key: TXUUEBZVGZQOKB-UHFFFAOYSA-N
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Description

“2-Amino-5-chloropyridine” is a compound with the molecular formula C5H5ClN2 . It’s also known by other names such as “2-Pyridinamine, 5-chloro-”, “Pyridine, 2-amino-5-chloro-”, “5-Chloro-2-aminopyridine”, “5-Chloro-2-pyridinamine”, and "5-chloro-2-pyridylamine" .


Synthesis Analysis

“5-Chloro-2-pyridinamine” is a useful synthetic intermediate . It can be used to synthesize zopiclone, which is a cyclopyrrolone member of a family of non-benzodiazepine GABAA receptor agonists .


Molecular Structure Analysis

The InChI code for “2-Amino-5-chloropyridine” is InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) . The SMILES representation is NC1=CC=C(Cl)C=N1 .


Physical And Chemical Properties Analysis

“2-Amino-5-chloropyridine” appears as a white to pale cream crystalline powder . It has a molecular weight of 128.56 .

Safety And Hazards

The safety information for “2-Amino-5-chloropyridine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[[(5-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUUEBZVGZQOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

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